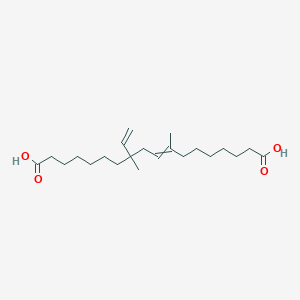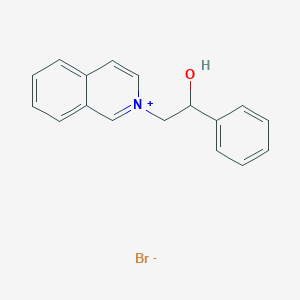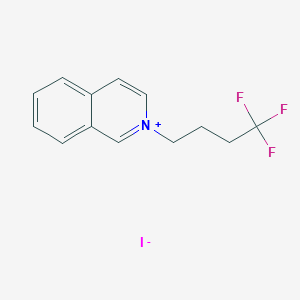
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is a chemical compound with the molecular formula C13H13F3N.I. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with 4,4,4-trifluorobutyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Starting Materials: Isoquinoline and 4,4,4-trifluorobutyl iodide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. The temperature is maintained at around 60-80°C.
Procedure: Isoquinoline is dissolved in an appropriate solvent (e.g., acetonitrile), and 4,4,4-trifluorobutyl iodide is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The product is typically purified using industrial-scale chromatography or crystallization methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion, which acts as a good leaving group.
Oxidation and Reduction: The isoquinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Quaternization: The nitrogen atom in the isoquinoline ring can be further quaternized with alkyl halides to form additional quaternary ammonium salts
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of isoquinoline N-oxides or reduced isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It serves as an intermediate in the production of specialty chemicals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the isoquinoline moiety can interact with specific proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares the same core structure but lacks the trifluorobutyl group.
Quinoline: A structural isomer of isoquinoline, quinoline has similar chemical properties but differs in the position of the nitrogen atom in the ring.
4,4,4-Trifluorobutylamine: This compound contains the trifluorobutyl group but lacks the isoquinoline moiety
Uniqueness
2-(4,4,4-Trifluorobutyl)isoquinolin-2-ium iodide is unique due to the presence of both the isoquinoline ring and the trifluorobutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the isoquinoline moiety provides a versatile platform for chemical modifications .
Eigenschaften
CAS-Nummer |
116319-68-7 |
|---|---|
Molekularformel |
C13H13F3IN |
Molekulargewicht |
367.15 g/mol |
IUPAC-Name |
2-(4,4,4-trifluorobutyl)isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H13F3N.HI/c14-13(15,16)7-3-8-17-9-6-11-4-1-2-5-12(11)10-17;/h1-2,4-6,9-10H,3,7-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
UDEGJUCJMRXAJN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC(F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


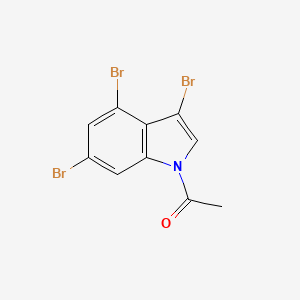
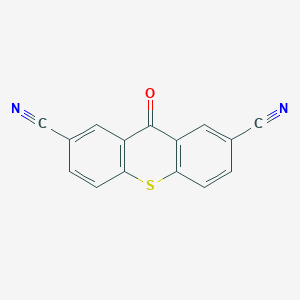
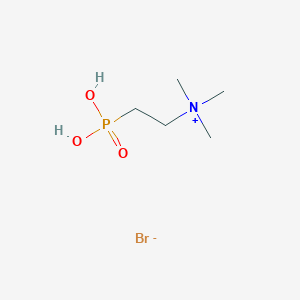
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
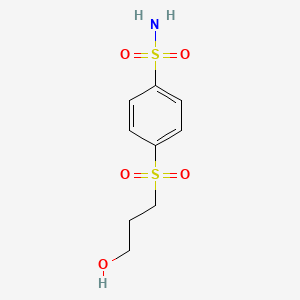
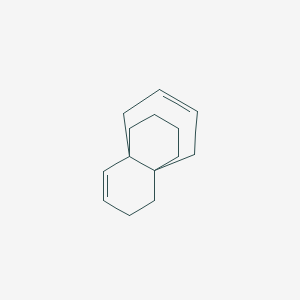
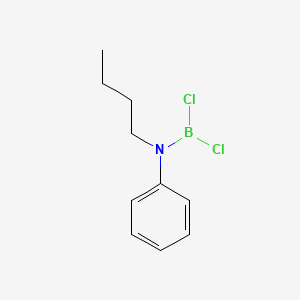
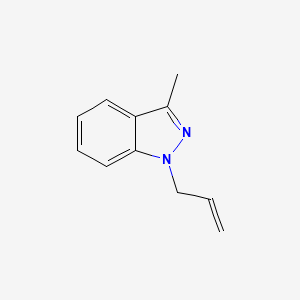
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
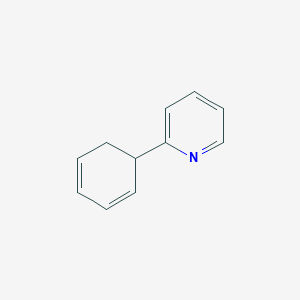
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
